

Introduction: The Unique Profile of a Constrained Amino Acid

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Compound of Interest

Compound Name: 2-chloro-L-alanine

Cat. No.: B8510685

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2-Chloro-L-alanine, systematically known as (R)-2-amino-2-chloropropanoic acid, is a synthetic derivative of the proteinogenic amino acid L-alanine. Its structure is distinguished by the substitution of the α -hydrogen with a chlorine atom, creating a chiral quaternary α -carbon. This modification imparts significant and unique properties not found in its parent molecule or its more common isomer, 3-chloro-L-alanine (β -chloro-L-alanine).

The presence of the bulky and electronegative chlorine atom directly at the stereocenter introduces substantial steric hindrance, leading to a conformationally constrained structure. Such "constrained analogs" are invaluable tools in peptide science, as they can lock a peptide backbone into a specific conformation, which is crucial for enhancing binding affinity to biological targets, improving metabolic stability, and modulating bioavailability.[1][2] The geminal chloro-amino arrangement also presents a unique reactive center, making **2-chloro-L-alanine** a versatile building block for the synthesis of other novel α,α -disubstituted amino acids. [3]

This guide serves as a technical deep-dive for researchers, providing the foundational chemical knowledge required to synthesize, characterize, and strategically deploy this intriguing molecule in advanced research applications.

Molecular Structure and Physicochemical Properties

Chemical Identity

A clear definition of **2-chloro-L-alanine** is essential to distinguish it from its isomers. The pertinent identification data are summarized below.

Identifier	Value	Source
Systematic Name	(R)-2-amino-2-chloropropanoic acid	PubChem
Common Name	2-Chloro-L-alanine, α -Chloro-L-alanine	---
CAS Number	Not explicitly assigned; requires differentiation from isomers	---
Molecular Formula	C ₃ H ₆ ClNO ₂	PubChem
Molecular Weight	123.54 g/mol	PubChem
Canonical SMILES	C(N)Cl	PubChem
InChI Key	YIQPUJZXAGQSKG-VKHYHEASA-N	PubChem

Predicted Physicochemical and Spectroscopic Data

Due to the scarcity of specific experimental data for **2-chloro-L-alanine** in the literature, the following properties are predicted based on established chemical principles and analysis of analogous structures.

Property	Predicted Value / Characteristics	Rationale
Appearance	White crystalline solid	Typical for amino acids.
Solubility	Soluble in water; soluble in polar organic solvents.	The zwitterionic nature promotes water solubility.
Stability	Moderate. Susceptible to hydrolysis or elimination under strong basic or thermal conditions.	The geminal chloro-amino moiety can be labile.[4]
¹ H-NMR (in D ₂ O)	Singlet, ~1.8-2.0 ppm (3H, -CH ₃); Amine protons exchange with D ₂ O.	The quaternary α-carbon means no α-proton signal. The methyl group signal is expected to be slightly downfield from L-alanine's (~1.5 ppm) due to the influence of the adjacent chlorine.
¹³ C-NMR (in D ₂ O)	~175-180 ppm (C=O); ~70-75 ppm (α-Carbon); ~25-30 ppm (-CH ₃)	The α-carbon signal is significantly downfield from L-alanine's (~50 ppm) due to the strong deshielding effects of both the attached chlorine and nitrogen atoms.[5] The carbonyl and methyl carbons will be less affected but may show minor shifts.
Mass Spectrometry	[M+H] ⁺ = 124.0163; exhibits characteristic ³⁵ Cl/ ³⁷ Cl isotope pattern (3:1 ratio).	Calculated for C ₃ H ₇ ClNO ₂ ⁺ . The isotope pattern is a definitive feature for chlorinated compounds.

The Crux of Stereochemistry: Why "L" is "(R)"

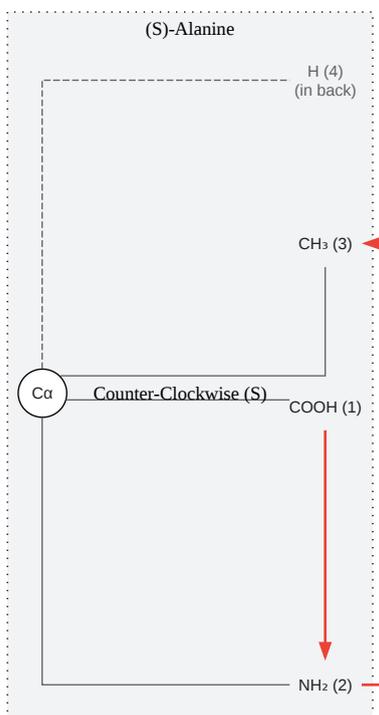
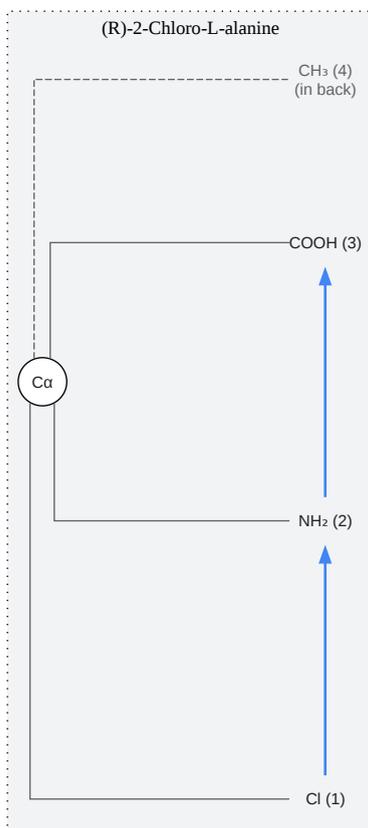
A critical aspect of **2-chloro-L-alanine** is its absolute configuration. While it is derived from L-alanine, which has an (S) configuration, the introduction of chlorine at the α -position changes the priority of the substituents, resulting in an (R) designation. This is a classic example of how Cahn-Ingold-Prelog (CIP) nomenclature is determined by atomic number, not by synthetic origin.

Cahn-Ingold-Prelog (CIP) Priority Assignment

The CIP rules are used to assign an absolute configuration (R or S) to a chiral center by ranking the attached groups.^[6]

- Identify the substituents: The four groups attached to the α -carbon of **2-chloro-L-alanine** are: -Cl, -NH₂, -COOH, and -CH₃.
- Assign priorities based on atomic number:
 - Priority 1: -Cl (Atomic number of Cl = 17)
 - Priority 2: -NH₂ (Atomic number of N = 7)
 - Priority 3: -COOH (The carbon is attached to two oxygens; atomic number of C = 6, O = 8)
 - Priority 4: -CH₃ (The carbon is attached to three hydrogens; atomic number of C = 6, H = 1)
- Determine Configuration: To assign the configuration, the molecule is oriented so the lowest priority group (-CH₃, #4) points away from the viewer. The path from priority 1 → 2 → 3 is then traced. For **2-chloro-L-alanine**, this path is clockwise, leading to the (R) designation.

The diagram below illustrates this assignment, contrasting it with the (S) configuration of the parent L-alanine.



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Caption: CIP priority assignment for (S)-Alanine vs. (R)-2-Chloro-L-alanine.

Proposed Synthesis and Stereochemical Control

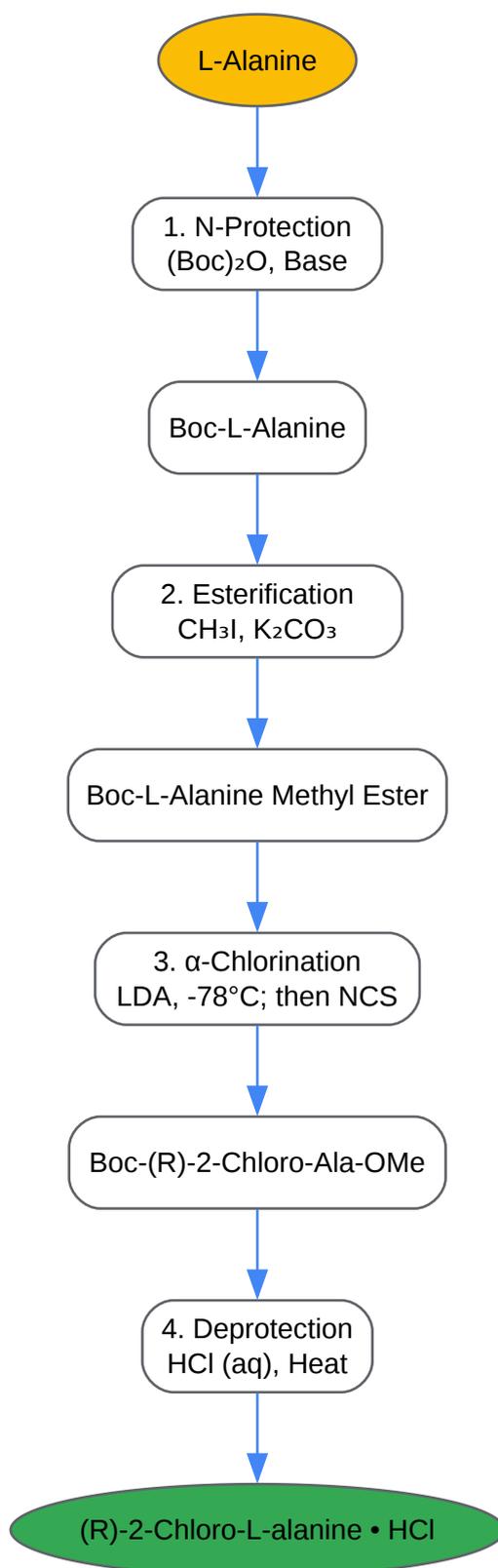
A direct, published synthesis for **2-chloro-L-alanine** is not readily available. However, a robust synthetic route can be designed based on established methodologies for the α -functionalization of amino acids. The most plausible approach involves the electrophilic chlorination of a protected L-alanine derivative.

Synthetic Pathway Rationale

The key challenge is the stereoselective introduction of a chlorine atom at the α -position without racemization. This can be achieved by converting the N-protected alanine ester into its enolate, which is then trapped by an electrophilic chlorine source.

The proposed workflow is as follows:

- **N-Protection:** The amino group of L-alanine is protected to prevent side reactions and facilitate enolate formation. The tert-butoxycarbonyl (Boc) group is ideal as it is stable to the basic conditions of enolization but can be removed under mild acidic conditions.[7]
- **Carboxyl Protection:** The carboxylic acid is converted to an ester (e.g., methyl or ethyl ester) to increase solubility in organic solvents and prevent it from interfering with the base-mediated enolization.
- **α -Chlorination:** The doubly protected L-alanine is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature to generate the corresponding enolate. This enolate is then quenched with an electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS), to install the α -chloro substituent.[8]
- **Deprotection:** The Boc and ester groups are removed via acid hydrolysis to yield the final product, **2-chloro-L-alanine** hydrochloride.



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Caption: Proposed synthetic workflow for (R)-2-Chloro-L-alanine.

Representative Experimental Protocol: α -Chlorination

This protocol is a representative method adapted from procedures for the α -chlorination of activated carboxylic acid derivatives.[8]

Step 3: α -Chlorination of Boc-L-Alanine Methyl Ester

- **Apparatus Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous tetrahydrofuran (THF, 10 mL/mmol of substrate).
- **Enolate Formation:** The flask is cooled to $-78\text{ }^{\circ}\text{C}$ in a dry ice/acetone bath. Lithium diisopropylamide (LDA, 1.1 equivalents) as a solution in THF is added dropwise via syringe. The solution is stirred for 15 minutes. A solution of Boc-L-alanine methyl ester (1.0 equivalent) in anhydrous THF is then added dropwise over 30 minutes, ensuring the internal temperature does not exceed $-70\text{ }^{\circ}\text{C}$. The reaction mixture is stirred for an additional 1 hour at $-78\text{ }^{\circ}\text{C}$ to ensure complete enolate formation.
 - **Causality Insight:**The use of a strong, hindered base like LDA at cryogenic temperatures is critical. It ensures rapid and complete deprotonation at the α -carbon while minimizing side reactions like self-condensation or ester hydrolysis. The low temperature "freezes" the chiral conformation of the enolate, preventing racemization.
- **Electrophilic Quench:** A solution of N-chlorosuccinimide (NCS, 1.2 equivalents), pre-dried under vacuum, in anhydrous THF is added dropwise to the enolate solution at $-78\text{ }^{\circ}\text{C}$. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
 - **Self-Validation:**The reaction progress must be monitored by TLC. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot confirms the reaction is proceeding. Stalling may indicate insufficient base or inactive reagents.
- **Workup:** The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at $-78\text{ }^{\circ}\text{C}$. The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.

- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure Boc-(R)-2-chloro-alanine methyl ester.

Reactivity, Stability, and Mechanistic Considerations

The chemical behavior of **2-chloro-L-alanine** is dominated by the two functional groups on its quaternary α -carbon.

- **Electrophilic α -Carbon:** The α -carbon is attached to two electron-withdrawing groups (-Cl and the protonated amine/amide nitrogen), making it highly electron-deficient. The chlorine atom can act as a leaving group, rendering the α -carbon susceptible to nucleophilic attack. However, the extreme steric hindrance from the four substituents will significantly slow down typical S_N2 reactions. S_N1 -type reactions are also possible, as the adjacent nitrogen and the chlorine atom's lone pairs can stabilize a transient carbocation intermediate through resonance (+M effect), though this is counteracted by their strong inductive withdrawal (-I effect).^[9]
- **Stability:** The compound is expected to be moderately stable under neutral or acidic conditions. In basic conditions, it may be prone to decomposition. Potential pathways include elimination of HCl to form a dehydroalanine derivative or intramolecular cyclization to form an aziridinone, both of which are highly reactive intermediates.
- **Peptide Coupling:** When used as a building block in peptide synthesis, standard coupling reagents (e.g., HATU, HBTU) can be used to activate the carboxyl group. The α -amino group must be protected (e.g., with Fmoc or Boc) during this process. The steric bulk of the α -substituents may require longer coupling times or double-coupling protocols to achieve high yields.^[10]

Applications in Drug Development and Chemical Biology

The unique structure of **2-chloro-L-alanine** makes it a valuable, albeit underutilized, tool for advanced molecular design.

- Conformationally Constrained Peptides: Incorporating **2-chloro-L-alanine** into a peptide sequence restricts the dihedral angles (phi/psi) around that residue. This is a powerful strategy in rational drug design to pre-organize a peptide into its bioactive conformation, potentially increasing its potency and selectivity for a target receptor or enzyme.^[11]
- Reactive Probes and Inhibitors: The electrophilic nature of the α -carbon makes it a potential warhead for covalent inhibitors. If positioned correctly in an enzyme's active site, a nucleophilic residue (e.g., Cys, His, Ser) could attack the α -carbon, displacing the chloride and forming an irreversible covalent bond.
- Synthetic Intermediate: **2-Chloro-L-alanine** can serve as a precursor for other α,α -disubstituted amino acids. The chloride can be displaced by a variety of nucleophiles (with the caveat of steric hindrance) to generate a library of novel amino acid building blocks for further synthetic exploration.

Conclusion

2-Chloro-L-alanine represents a fascinating case study in stereochemistry and synthetic design. Its identity as (R)-2-amino-2-chloropropanoic acid, despite its origin from L-alanine, underscores the importance of rigorous stereochemical analysis. While its synthesis and characterization are not widely reported, established principles of organic chemistry provide a clear and reliable roadmap for its preparation and predict a unique profile of steric constraint and chemical reactivity. For drug development professionals and chemical biologists, **2-chloro-L-alanine** offers a powerful building block to enforce specific peptide conformations and to design novel reactive probes, opening new avenues for therapeutic innovation. Further experimental exploration of this compound is warranted to fully unlock its potential.

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